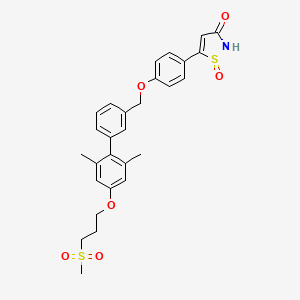
GPR40 Activator 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GPR40 アクチベーター 2 は、遊離脂肪酸受容体 1 としても知られる G タンパク質共役受容体 40 (GPR40) の強力な活性化剤です。この受容体は主に膵臓のβ細胞に発現し、脂肪酸に応答したインスリン分泌の調節に重要な役割を果たします。 GPR40 アクチベーター 2 は、グルコース依存的にインスリン分泌を促進することにより、2 型糖尿病の治療に大きな可能性を示しています .
準備方法
合成経路と反応条件: GPR40 アクチベーター 2 の合成は、重要な中間体の生成とその後の反応を含む複数のステップで行われます。 一般的な反応条件には、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と純度を確保します .
工業生産方法: GPR40 アクチベーター 2 の工業生産は、ラボでの合成をより大規模な規模に拡大することを含みます。これには、反応条件、精製プロセス、品質管理対策の最適化が必要となり、一貫性と安全性を確保します。 高速液体クロマトグラフィー (HPLC) や質量分析などの技術は、製造プロセスを監視し、最終製品の純度を確認するために頻繁に使用されます .
化学反応の分析
反応の種類: GPR40 アクチベーター 2 は、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応は、化合物の構造を改変して活性と安定性を高めるために不可欠です .
一般的な試薬と条件: GPR40 アクチベーター 2 に関与する反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。 反応条件には、最適な結果を得るために、特定の温度、pH レベル、溶媒が伴うことがよくあります .
主要な生成物: これらの反応から形成される主要な生成物は、通常、薬理学的特性が向上した GPR40 アクチベーター 2 の誘導体です。 これらの誘導体は、さまざまな生物学的アッセイで有効性と安全性がさらに試験されます .
科学的研究の応用
GPR40 アクチベーター 2 は、化学、生物学、医学、および産業の分野で特に幅広い科学研究の応用があります。化学では、G タンパク質共役受容体の活性化とシグナル伝達経路のメカニズムを研究するためのツールとして使用されます。 生物学では、インスリン分泌とグルコース恒常性における GPR40 の役割を理解するのに役立ちます .
医学では、GPR40 アクチベーター 2 は、低血糖を引き起こすことなくインスリン分泌を促進することにより、2 型糖尿病を治療する可能性について調査されています。 前臨床試験と臨床試験で有望な結果が得られており、新しい糖尿病治療の候補になっています . さらに、糖尿病性末梢神経障害などの神経保護効果も検討されています .
作用機序
GPR40 アクチベーター 2 は、膵臓β細胞の GPR40 受容体に結合することで効果を発揮します。この結合は G タンパク質シグナル伝達経路を活性化し、細胞内カルシウム濃度の上昇につながります。 カルシウム濃度の上昇は、グルコース依存的にβ細胞からのインスリン放出を引き起こします . GPR40 の活性化には、ホスホリパーゼ C 経路も関与し、ジアシルグリセロールとイノシトール三リン酸を生成して、インスリン分泌をさらに促進します .
類似化合物との比較
GPR40 アクチベーター 2 は、その高い効力と選択性により、他の GPR40 アゴニストと比べてユニークです。類似の化合物には、TAK-875 や AMG 837 などがあり、インスリン分泌を促進する効果も示されています。 GPR40 アクチベーター 2 は、臨床試験でより良好な安全性プロファイルと副作用が少なくなることを示しています .
類似化合物のリスト:- TAK-875
- AMG 837
- GW9508
- TUG1197
- TUG905
生物活性
GPR40 (G protein-coupled receptor 40), also known as FFAR1, is a receptor that plays a crucial role in various biological processes, particularly in glucose metabolism and neurogenesis. GPR40 is primarily activated by long-chain fatty acids and has garnered significant attention for its potential therapeutic applications, especially in the context of type 2 diabetes and neurodegenerative diseases. This article focuses on the biological activity of GPR40 Activator 2, summarizing key research findings, mechanisms of action, and implications for future therapies.
GPR40 Activation and Insulin Secretion
GPR40 is predominantly expressed in pancreatic β-cells, where its activation enhances glucose-induced insulin secretion (GIIS). Upon ligand binding, GPR40 activates the Gα subunit, leading to the stimulation of phospholipase C (PLC). This results in an increase in intracellular levels of inositol triphosphate (IP3) and diacylglycerol (DAG), which are critical for insulin secretion. Specifically, DAG activates protein kinase D (PKD), promoting actin depolymerization necessary for insulin granule exocytosis .
Neurogenesis Induction
Recent studies indicate that GPR40 also plays a significant role in neurogenesis within the hypothalamus. Activation of GPR40 has been shown to increase cell proliferation and survival in adult mice. This effect is mediated through pathways involving brain-derived neurotrophic factor (BDNF) and p38 MAPK signaling. In particular, the GPR40 ligand TUG905 enhances the expression of neurogenesis markers such as doublecortin (DCX) and microtubule-associated protein 2 (MAP2) when combined with BDNF and interleukin-6 (IL-6) .
Efficacy in Rodent Models
GPR40 activators have demonstrated efficacy in lowering blood glucose levels and enhancing insulin secretion in various rodent models of type 2 diabetes. For instance, a study identified a potent GPR40 agonist that exhibited significant glucose-lowering effects during oral glucose tolerance tests in diabetic rats . Furthermore, genetic studies involving GPR40 knockout mice revealed that loss of this receptor led to protection against several diabetes-related symptoms, underscoring its importance as a therapeutic target .
Structure-Activity Relationship (SAR)
Research has explored the structure-activity relationships of different GPR40 agonists. For example, compounds derived from natural sources such as curcuphenol have been evaluated for their potency and efficacy. The EC50 values for several active compounds were determined, indicating varying degrees of activation potential. Notably, curcuphenol exhibited an EC50 value of 1.85 mM, highlighting its effectiveness as a GPR40 activator .
Clinical Implications
The clinical implications of GPR40 activation are extensive. Agonists targeting this receptor have shown promise not only in managing type 2 diabetes but also in addressing conditions like non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease. The anti-inflammatory properties associated with GPR40 activation may contribute to its beneficial effects across these conditions .
Data Summary
| Compound | EC50 (mM) | Biological Activity |
|---|---|---|
| Curcuphenol | 1.85 | Potent GPR40 activation |
| Dihydrocurcuphenol | 2.28 | Moderate GPR40 activation |
| Bisabolol | 5.80 | Lower potency but still effective |
| Hexylbenzene | 6.22 | Moderate activity |
| o-Octylphenol | 3.70 | Effective GPR40 agonist |
特性
IUPAC Name |
5-[4-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]phenyl]-1-oxo-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6S2/c1-19-14-25(34-12-5-13-37(3,32)33)15-20(2)28(19)23-7-4-6-21(16-23)18-35-24-10-8-22(9-11-24)26-17-27(30)29-36(26)31/h4,6-11,14-17H,5,12-13,18H2,1-3H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYCNSCKGNAXFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC=C(C=C3)C4=CC(=O)NS4=O)C)OCCCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














